molecular formula C7H12O B13454575 Bicyclo[3.2.0]heptan-6-ol

Bicyclo[3.2.0]heptan-6-ol

Cat. No.: B13454575
M. Wt: 112.17 g/mol
InChI Key: UEZSSDXFZQQQDA-UHFFFAOYSA-N
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Description

Bicyclo[3.2.0]heptan-6-ol: is a bicyclic organic compound with the molecular formula C7H12O It is characterized by a bicyclo[320]heptane skeleton with a hydroxyl group (-OH) attached to the sixth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[3.2.0]heptan-6-ol typically involves the cyclization of appropriate precursors. One common method involves the use of 5-methyl-5-hexen-2-one, which undergoes a series of reactions including the addition of methyl bromoacetate and subsequent cyclization to form the bicyclic structure . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as zinc granules .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemoenzymatic processes. These methods utilize enzymes to catalyze specific steps in the synthesis, ensuring high yield and enantioselectivity . The use of inexpensive reagents and mild reaction conditions makes these methods suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[3.2.0]heptan-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives of this compound .

Scientific Research Applications

Chemistry: Bicyclo[3.2.0]heptan-6-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .

Biology and Medicine: In biological research, this compound derivatives are studied for their potential pharmacological properties. These compounds may exhibit activity against certain biological targets, making them candidates for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its derivatives are employed in the production of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of Bicyclo[3.2.0]heptan-6-ol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various effects . The exact molecular targets and pathways depend on the specific derivative and its application.

Comparison with Similar Compounds

Uniqueness: Bicyclo[3.2.0]heptan-6-ol is unique due to its specific ring structure and the presence of the hydroxyl group at the sixth carbon.

Biological Activity

Bicyclo[3.2.0]heptan-6-ol is a bicyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biocatalysis. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its reactivity and biological properties. The compound's molecular formula is C7H12OC_7H_{12}O, and it features a hydroxyl group at the 6-position of the bicyclic framework.

Biological Activities

1. Antiviral Properties

Research has indicated that derivatives of this compound may exhibit antiviral properties. A study synthesized an isonucleoside derivative based on a 2,6-dioxobicyclo[3.2.0]heptane skeleton, which showed promise as a potential anti-HIV agent due to its structural similarity to nucleosides used in antiviral therapies .

2. Enzymatic Reactions and Biocatalysis

This compound has been studied in the context of biocatalytic processes, particularly in the reduction of ketones to alcohols using various microorganisms. For example, the fungus Mortierella ramanniana demonstrated high yields of the corresponding 6-endo-alcohol when exposed to bicyclic ketones, showcasing the compound's utility in producing optically pure products through biotransformation methods .

3. Synthesis of Prostaglandin Analogues

The compound serves as a precursor in synthetic pathways leading to prostaglandin analogues, which are important for their roles in inflammation and other physiological processes. Research has highlighted chemocatalytic routes that utilize this compound derivatives to synthesize these biologically active compounds .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralPotential anti-HIV agent derived from isonucleoside
BiocatalysisHigh yield production of 6-endo-alcohol
Prostaglandin SynthesisPrecursor for prostaglandin analogues

Case Studies

Case Study 1: Biotransformation Using Mortierella ramanniana

In a study focusing on biotransformation, Mortierella ramanniana was employed to convert bicyclic ketones into their respective alcohols with notable enantioselectivity. The study reported that at varying concentrations of the substrate, the fungus produced predominantly the 6-endo-alcohol with over 95% enantiomeric excess (e.e.) under optimal conditions .

Case Study 2: Synthesis of Isonucleosides

A synthetic approach was developed for creating an isonucleoside derivative from a bicyclo[3.2.0]heptane backbone, demonstrating its potential as an antiviral agent against HIV. The synthesis involved multiple steps including azide introduction and oxetane ring formation, emphasizing the versatility of bicyclic compounds in drug design .

Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

bicyclo[3.2.0]heptan-6-ol

InChI

InChI=1S/C7H12O/c8-7-4-5-2-1-3-6(5)7/h5-8H,1-4H2

InChI Key

UEZSSDXFZQQQDA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C2C1)O

Origin of Product

United States

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